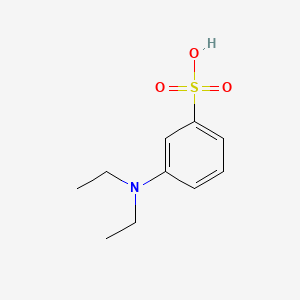

3-(Diethylamino)benzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14/h5-8H,3-4H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXZQVMCGZKDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863492 | |

| Record name | 3-(Diethylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-20-1 | |

| Record name | 3-(Diethylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Diethylaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylmetanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Diethylamino)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Approaches

Established Synthetic Routes for 3-(Diethylamino)benzenesulfonic Acid

The primary challenge in synthesizing this compound is achieving the meta substitution pattern, as the diethylamino group is a strong activating group that typically directs incoming electrophiles to the ortho and para positions. Therefore, direct sulfonation of N,N-diethylaniline is not a viable route for obtaining the desired 3-isomer in high yield. Instead, synthesis often proceeds by modifying a precursor that already has the sulfonic acid group in the correct position.

One established method involves the reaction of metanilic acid (3-aminobenzenesulfonic acid) with ethylating agents. A patented process describes the preparation of the sodium salt of this compound by reacting metanilic acid with ethyl chloride in a sodium hydroxide (B78521) solution google.com. This approach ensures the sulfonic acid group remains at the 3-position while the amino group is converted to a diethylamino group.

Sulfonation of N,N-Diethylaniline: Reaction Conditions and Yield Optimization

Direct sulfonation is a fundamental electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H) wikipedia.orgopenochem.org. Typical sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide (SO₃) wikipedia.orgopenochem.orgmasterorganicchemistry.com.

However, the diethylamino group (-N(CH₂CH₃)₂) is a powerful electron-donating group, which activates the aromatic ring and directs electrophilic substitution primarily to the ortho and para positions. Studies on the analogous N,N-dimethylaniline show that it smoothly undergoes sulfonation to afford the para-substituted sulfonate chemrxiv.orgnih.gov. Therefore, the direct sulfonation of N,N-diethylaniline would be expected to yield predominantly 4-(diethylamino)benzenesulfonic acid, making this route unsuitable for the synthesis of the 3-isomer. Optimization would focus on maximizing the yield of the undesired para product, not the desired meta product.

Industrial-Scale Synthesis Considerations: Continuous Flow Reactors and Catalytic Enhancements

For industrial production of benzenesulfonic acid derivatives, moving from batch operations to continuous processes can offer significant advantages in efficiency, safety, and product consistency. Continuous sulfonation processes have been a subject of development for decades, aiming to improve upon traditional batch methods like the Guyot or Tyrer processes wikipedia.orggoogle.com.

Continuous flow reactors, including microreactors, provide excellent heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time researchgate.net. This enhanced control can minimize side reactions and improve the purity of the final product researchgate.net. For sulfonation reactions, which are often highly exothermic, the superior heat management of continuous flow systems is a major safety and operational benefit google.com. The use of continuous stirred-tank reactors (CSTRs) in a cascade is another approach to achieve continuous production and high yields rscspecialitychemicals.org.uk.

While traditional sulfonation often uses a large excess of sulfuric acid, which generates significant acid waste, modern approaches seek to use catalytic methods. For instance, ruthenium-catalyzed reactions have been shown to achieve selective meta sulfonation of certain aromatic compounds, like 2-phenylpyridines, through a chelation-assisted mechanism capes.gov.br. Although not directly applied to this compound, this research points toward the potential for developing catalytic systems that could offer alternative, more selective synthetic routes.

Table 1: Comparison of Synthetic Process Types

| Feature | Batch Process | Continuous Flow Process |

| Scale | Laboratory to large scale | Pilot to large scale |

| Control | Less precise temperature and mixing control | Precise control over temperature, pressure, residence time |

| Safety | Higher risk due to large volumes of reagents and exotherms | Improved safety due to smaller reaction volumes and better heat dissipation |

| Efficiency | Can be less efficient with potential for downtime between batches | Higher throughput and efficiency, reduced downtime |

| Waste | Can generate significant waste, especially spent acid | Potential for reduced waste through optimized stoichiometry and recycling |

Precursor Chemistry and Intermediate Reactions in Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound.

Via Ethylation of Metanilic Acid : The most direct route relies on metanilic acid (3-aminobenzenesulfonic acid) as the key precursor google.com. In this pathway, the sulfonic acid group is already in the desired meta position relative to the amino group. The subsequent reaction involves the diethylation of the primary amino group using an ethylating agent like ethyl chloride in the presence of a base such as sodium hydroxide google.com.

Via Direct Sulfonation (Hypothetical for 3-isomer) : In a direct sulfonation approach, the precursor would be N,N-diethylaniline (also known as diethylaminobenzene) wikipedia.org. This compound is a tertiary amine derived from benzene (B151609) wikipedia.org.

The intermediate reactions in these processes differ significantly. In electrophilic aromatic sulfonation, the key intermediate is a carbocation known as an arenium ion or sigma complex openochem.orgyoutube.com. This high-energy intermediate is formed when the electrophile (SO₃ or its protonated form) attacks the pi system of the aromatic ring youtube.com. The sigma complex then loses a proton to restore aromaticity and form the final product masterorganicchemistry.com. For aniline (B41778) derivatives, the reaction can be more complex, potentially proceeding through an initial attack on the nitrogen atom to form an N-sulfamated intermediate, which may then rearrange to the C-sulfonated product chemrxiv.orgnih.govstackexchange.com.

Green Chemistry Principles in the Synthesis of Benzenesulfonic Acid Derivatives

Traditional sulfonation methods often conflict with the principles of green chemistry due to their reliance on large quantities of corrosive reagents like fuming sulfuric acid and the generation of substantial acidic waste researchgate.netscirp.org. Recent advances have focused on developing more environmentally benign sulfonation processes researchgate.netecnu.edu.cn.

Key green chemistry strategies applicable to the synthesis of benzenesulfonic acid derivatives include:

Alternative Reagents : Using milder and easier-to-handle sulfonating agents, such as sulfur trioxide-base complexes, can reduce the hazards and waste associated with strong acids researchgate.net.

Catalysis : Developing catalytic methods can reduce the amount of reagents needed and potentially improve selectivity, minimizing waste.

Process Intensification : The use of microreactors and continuous flow systems represents a significant step towards greener synthesis ecnu.edu.cn. These technologies allow for reactions with better control, higher efficiency, and less waste, often eliminating the need for solvents researchgate.netrscspecialitychemicals.org.uk.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The ethylation of metanilic acid, for instance, can be more atom-economical than a poorly selective direct sulfonation.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is essential for controlling the outcome of the synthesis. The primary mechanism for sulfonation is electrophilic aromatic substitution, but the specifics are influenced by the substrate and reaction conditions.

Elucidation of Reaction Mechanisms in Sulfonation Processes

The sulfonation of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction wikipedia.orgchemicalbook.com. The mechanism proceeds through several key steps:

Generation of the Electrophile : In the presence of sulfuric acid, sulfur trioxide (SO₃) acts as the electrophile. It is either present directly in fuming sulfuric acid or generated from the dehydration of sulfuric acid at high temperatures wikipedia.orgmasterorganicchemistry.com. The actual electrophile can be neutral SO₃ or its protonated form, HSO₃⁺, which is even more electrophilic masterorganicchemistry.comyoutube.com.

Electrophilic Attack and Formation of the Sigma Complex : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion openochem.orgyoutube.com. This is typically the rate-determining step of the reaction masterorganicchemistry.com.

Deprotonation : A weak base in the reaction mixture, such as HSO₄⁻ or water, removes a proton from the carbon atom that bears the sulfonic acid group masterorganicchemistry.comyoutube.com. This step restores the aromaticity of the ring, leading to the formation of the benzenesulfonic acid product.

A unique feature of sulfonation is its reversibility wikipedia.orglibretexts.org. Heating an aromatic sulfonic acid in the presence of dilute aqueous acid can reverse the reaction, removing the sulfonic acid group openochem.orglibretexts.org. This property is sometimes used strategically in synthesis to employ the sulfonic acid group as a temporary blocking group libretexts.org.

For substrates like N,N-diethylaniline, an alternative mechanistic pathway involving an initial N-sulfamation to form an N-aryl sulfamate intermediate has been proposed chemrxiv.orgnih.gov. This intermediate can then undergo an intermolecular rearrangement to yield the C-sulfonated product, typically at the para position chemrxiv.orgnih.gov.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

In the synthesis of this compound, the strategic implementation of catalytic systems is paramount for controlling reaction efficiency and, most critically, regioselectivity. The diethylamino substituent on the benzene ring is a potent activating group that typically directs electrophilic substitution to the ortho and para positions. Consequently, achieving the desired meta-substitution product requires advanced synthetic methodologies that can override these inherent electronic effects. Modern catalytic approaches, particularly those employing transition metal complexes, offer a sophisticated means to achieve this level of control.

Research into catalyst-driven C-H functionalization has revealed that certain transition metals can facilitate sulfonation at sterically accessible or electronically disfavored positions. While direct catalytic sulfonation data for N,N-diethylaniline to selectively yield the 3-isomer is specialized, extensive studies on analogous systems, such as 2-phenylpyridines, provide critical insights into the principles governing catalyst-controlled regioselectivity. These studies underscore the potential of ruthenium-based catalysts in directing sulfonation to the meta position.

A landmark study demonstrated that arene-ruthenium(II) complexes can effectively catalyze the meta-sulfonation of 2-phenylpyridines. bath.ac.uknih.govscispace.com In this system, the 2-pyridyl group acts as a directing group, facilitating the formation of a stable ruthenium-carbon aryl σ-bond. This bond formation activates the C-H bond at a specific position, and the steric and electronic properties of the resulting metallacycle intermediate guide the electrophilic aromatic substitution to the meta position relative to the directing group. bath.ac.uknih.gov This mechanism represents a departure from traditional palladium-catalyzed ortho-sulfonation, highlighting how the choice of metal catalyst can completely switch the regiochemical outcome. bath.ac.ukscispace.com

The efficiency of these ruthenium-catalyzed reactions is highly dependent on the specific catalyst complex and the reaction conditions, such as the solvent. Initial screenings have shown that while several ruthenium complexes can induce meta-selectivity, the conversion rates and isolated yields vary significantly. For instance, the dimeric complex [Ru(p-cymene)Cl2]2 has been identified as a particularly effective catalyst for this transformation. bath.ac.ukscispace.com The optimization of reaction conditions, including the choice of solvent, has been shown to substantially improve product yields, with acetonitrile often proving superior to other solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). bath.ac.ukscispace.com

The findings from these analogous systems strongly suggest that a similar ruthenium-catalyzed strategy could be applied to the synthesis of this compound. The nitrogen atom of the diethylamino group could serve as the coordinating atom for the ruthenium center, thereby directing the sulfonation to the meta position. This catalytic approach is a key methodology for accessing isomers that are difficult to obtain through conventional electrophilic substitution pathways.

Research Findings on Catalyst Performance in Meta-Sulfonation

Detailed investigations into the ruthenium-catalyzed sulfonation of 2-phenylpyridine with tosyl chloride (TsCl) have provided quantitative data on the influence of different catalytic systems. The following table summarizes the performance of various ruthenium catalysts and the effect of solvent choice on reaction yield.

| Catalyst | Solvent | Yield of Meta-Product (%) |

|---|---|---|

| [Ru(p-cymene)Cl2]2 | CH3CN | 72 |

| [Ru(p-cymene)Cl2]2 | DCE | 25 |

| [Ru(benzene)Cl2]n | CH3CN | 51 |

| RuCl3·xH2O | CH3CN | 45 |

| Ru(DMSO)4Cl2 | CH3CN | 32 |

| Ru(PPh3)3Cl2 | CH3CN | <5 |

Data derived from studies on the meta-sulfonation of 2-phenylpyridine, a model substrate demonstrating catalyst-controlled regioselectivity. bath.ac.ukscispace.com

The data clearly indicates that the [Ru(p-cymene)Cl2]2 complex in acetonitrile provides the highest efficiency for the meta-sulfonation reaction. bath.ac.uk The choice of both the arene ligand on the ruthenium catalyst and the reaction solvent are critical variables that must be optimized to achieve high yields. The negligible yield observed with the triphenylphosphine-ligated ruthenium catalyst suggests that the ligand environment plays a crucial role in the catalytic cycle, potentially by influencing the stability and reactivity of the key metallacycle intermediate. bath.ac.ukscispace.com These findings provide a foundational framework for developing selective catalytic syntheses of this compound.

Fundamental Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the nature of the existing substituents. In 3-(diethylamino)benzenesulfonic acid, the strongly activating, ortho-, para-directing diethylamino group (-N(C₂H₅)₂) and the strongly deactivating, meta-directing sulfonic acid group (-SO₃H) are positioned meta to each other. chemistrysteps.com The powerful activating effect of the amino group generally dominates the directing influence, making the positions ortho and para to it the most susceptible to electrophilic attack.

Nitration: Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring, typically using a mixture of concentrated nitric acid and sulfuric acid. pearson.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.orglibretexts.org For this compound, the diethylamino group directs the incoming electrophile to the ortho (positions 2 and 6) and para (position 4) positions. The sulfonic acid group directs meta (positions 2 and 5). The directing effects are thus cooperative for position 2 and conflicting for other positions. The strong activating nature of the diethylamino group is the determining factor, leading to the formation of a mixture of nitro-substituted products.

Table 1: Predicted Products of the Nitration of this compound

| Product Name | Position of Nitration | Directing Influence |

| 3-(Diethylamino)-2-nitrobenzenesulfonic acid | ortho to -N(C₂H₅)₂ | Cooperative |

| 3-(Diethylamino)-4-nitrobenzenesulfonic acid | para to -N(C₂H₅)₂ | Dominant |

| 3-(Diethylamino)-6-nitrobenzenesulfonic acid | ortho to -N(C₂H₅)₂ | Dominant |

This interactive table summarizes the expected major products from the nitration reaction based on substituent directing effects.

Halogenation: The introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring is achieved through electrophilic halogenation. wikipedia.org This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a more potent electrophile. libretexts.org Similar to nitration, the regioselectivity of halogenation is controlled by the directing effects of the existing substituents. The diethylamino group will direct the incoming halogen to the positions ortho and para to it.

Table 2: Predicted Products of the Halogenation of this compound

| Reagent | Catalyst | Predicted Major Products |

| Cl₂ | FeCl₃ | 2-Chloro-3-(diethylamino)benzenesulfonic acid, 4-Chloro-3-(diethylamino)benzenesulfonic acid, 6-Chloro-3-(diethylamino)benzenesulfonic acid |

| Br₂ | FeBr₃ | 2-Bromo-3-(diethylamino)benzenesulfonic acid, 4-Bromo-3-(diethylamino)benzenesulfonic acid, 6-Bromo-3-(diethylamino)benzenesulfonic acid |

This interactive table outlines the expected outcomes for the chlorination and bromination of the target compound.

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for attaching alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. libretexts.org However, these reactions have significant limitations. A critical restriction is that Friedel-Crafts reactions are generally unsuccessful with strongly deactivated aromatic rings. libretexts.org The sulfonic acid group (-SO₃H) is a potent deactivating group, which makes the benzene ring electron-deficient and thus less reactive towards the electrophilic carbocation or acylium ion intermediates.

Furthermore, the basic nitrogen atom of the diethylamino group readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a complex, placing a positive charge on the nitrogen atom. libretexts.orglibretexts.org The resulting substituent, [-N⁺H(C₂H₅)₂], is extremely deactivating and meta-directing, further inhibiting any Friedel-Crafts reaction. Consequently, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic pathway.

Oxidation and Reduction Pathways of the Compound

The chemical stability of this compound is influenced by the susceptibility of its functional groups to oxidation and reduction. The aromatic ring itself is relatively resistant to oxidation unless subjected to harsh conditions.

Reduction: The sulfonic acid group can be removed from the aromatic ring through a process known as desulfonation. This reaction is essentially the reverse of sulfonation and can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid. chemistrysteps.comwikipedia.org This reversibility makes the sulfonic acid group useful as a temporary blocking group in organic synthesis to direct other electrophiles to specific positions. libretexts.org

The reaction proceeds via protonation of the ring, followed by the elimination of sulfur trioxide. C₆H₄(N(C₂H₅)₂)SO₃H + H₂O --(Heat, H⁺)--> C₆H₅N(C₂H₅)₂ + H₂SO₄

Reduction of the aromatic ring itself (hydrogenation) to form a substituted cyclohexane ring requires severe conditions, such as high pressure and temperature in the presence of a metal catalyst, and is not a commonly employed transformation for this class of compounds.

Acid-Base Chemistry of this compound

The presence of both a strongly acidic sulfonic acid group and a basic diethylamino group imparts amphoteric properties to the molecule, allowing it to act as both an acid and a base.

The acid-base chemistry of this compound is characterized by two key equilibria. The sulfonic acid moiety is a strong acid, with a pKₐ value comparable to that of benzenesulfonic acid itself (pKₐ ≈ -2.8), ensuring it is almost completely deprotonated in aqueous solution to form the sulfonate anion (-SO₃⁻). wikipedia.org

The diethylamino group, with its lone pair of electrons on the nitrogen atom, is basic. It can accept a proton to form the corresponding diethylammonium cation [-N⁺H(C₂H₅)₂]. The equilibrium of this protonation is dependent on the pH of the solution. masterorganicchemistry.comreddit.com

Due to the presence of both a strong acidic group and a basic group, the compound can exist as a zwitterion, or inner salt, particularly in the solid state and in solutions at intermediate pH values. nih.gov In this form, the sulfonic acid group is deprotonated (-SO₃⁻) and the amino group is protonated (-N⁺H(C₂H₅)₂).

The predominant form of the molecule in solution is pH-dependent:

In strongly acidic solutions (low pH): The amino group is protonated, and the sulfonic acid group is also protonated. The molecule carries a net positive charge.

At intermediate pH (near the isoelectric point): The molecule exists primarily as a zwitterion, with a protonated amino group and a deprotonated sulfonic acid group. The net charge is zero.

In strongly basic solutions (high pH): The sulfonic acid group is deprotonated, and the amino group is in its neutral, deprotonated form. The molecule carries a net negative charge.

Table 3: Protonation States of this compound at Different pH Values

| pH Range | Form of Sulfonic Acid Group | Form of Diethylamino Group | Predominant Species | Net Charge |

| Strongly Acidic | -SO₃H | -N⁺H(C₂H₅)₂ | 3-(Diethylammonio)benzenesulfonic acid | +1 |

| Intermediate | -SO₃⁻ | -N⁺H(C₂H₅)₂ | 3-(Diethylammonio)benzenesulfonate (Zwitterion) | 0 |

| Strongly Basic | -SO₃⁻ | -N(C₂H₅)₂ | 3-(Diethylamino)benzenesulfonate | -1 |

This interactive table illustrates the different ionic forms of the compound that predominate under various pH conditions.

Comparative Acidity Studies with Related Sulfonic Acids

The acidity of this compound is best understood through comparative analysis with structurally related sulfonic acids. The electronic nature of substituents on the benzene ring plays a pivotal role in modulating the acidity of the sulfonic acid functional group. By examining the dissociation constants (pKa values) of benzenesulfonic acid and its amino-substituted derivatives, a clear trend emerges that elucidates the influence of the diethylamino group.

Benzenesulfonic acid, the parent compound, is a strong acid. Its high acidity is attributed to the stability of its conjugate base, the benzenesulfonate anion, which is stabilized by extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. quora.com In contrast, the introduction of an amino group (-NH₂) onto the benzene ring significantly reduces the acidity. For instance, 4-aminobenzenesulfonic acid (sulfanilic acid) has a pKa of 3.23, while 3-aminobenzenesulfonic acid (metanilic acid) has a pKa of approximately 3.73. wikipedia.org This decrease in acidity (increase in pKa) is due to the electron-donating nature of the amino group. Through its positive mesomeric (+M) and inductive (+I) effects, the amino group increases the electron density on the benzene ring, which in turn destabilizes the negatively charged sulfonate anion, making the corresponding acid weaker.

The diethylamino group, -N(C₂H₅)₂, present in this compound, is a more potent electron-donating group than the unsubstituted amino group. The two ethyl groups, through their positive inductive effects, enhance the electron-donating character of the nitrogen atom. This heightened electron-donating capacity further increases the electron density on the aromatic ring compared to a simple amino group. Consequently, this leads to greater destabilization of the sulfonate conjugate base.

While a precise experimental pKa value for this compound is not readily found in the literature, it is expected to be higher than that of 3-aminobenzenesulfonic acid (pKa ≈ 3.73). The enhanced electron-donating effect of the diethylamino substituent would render the sulfonic acid proton less likely to dissociate, resulting in a weaker acid. This trend is consistent with the established principles of physical organic chemistry, where stronger electron-donating groups decrease the acidity of aromatic acids.

The following table summarizes the pKa values of relevant sulfonic acids, illustrating the impact of the amino and diethylamino substituents on acidity.

| Compound Name | Structure | Substituent | pKa Value | Acidity |

| Benzenesulfonic acid | C₆H₅SO₃H | -H | ~ -2.8 quora.com | Very Strong |

| 3-Aminobenzenesulfonic acid | H₂NC₆H₄SO₃H | 3-NH₂ | ~ 3.73 | Moderate |

| 4-Aminobenzenesulfonic acid | H₂NC₆H₄SO₃H | 4-NH₂ | 3.23 wikipedia.org | Moderate |

| This compound | (C₂H₅)₂NC₆H₄SO₃H | 3-N(C₂H₅)₂ | > 3.73 (Estimated) | Weak |

Derivatives, Analogs, and Structure Activity Relationship Studies

Synthesis and Characterization of Substituted 3-(Diethylamino)benzenesulfonic Acid Derivatives

The synthesis of derivatives of this compound can be approached by modifying either the diethylamino group or by introducing substituents onto the aromatic ring. These modifications allow for the fine-tuning of the molecule's properties.

The N,N-diethylamino group is a key functional moiety that influences the electronic properties of the benzene (B151609) ring. Modifications to this group can alter the steric and electronic environment of the molecule. Synthetic strategies can be employed to replace the ethyl groups with other alkyl or functionalized groups. For instance, related N-substituted benzenesulfonamide (B165840) derivatives have been synthesized through various methods, including cross-coupling reactions. nih.gov While direct modification of the tertiary amine can be challenging, alternative synthetic routes starting with 3-aminobenzenesulfonic acid allow for the introduction of various substituents on the nitrogen atom. For example, reductive amination or N-alkylation of a precursor aniline (B41778) can yield a range of N-substituted analogs. The synthesis of related compounds like N,N-diethylbenzenesulfonamide and its electrochemical de-ethylation has also been studied, providing pathways to mono-ethylated or N-H derivatives. researchgate.net

Examples of analogous compounds where the N,N-diethyl group is replaced include 3-(dimethylamino)benzenesulfonic acid. nih.govsigmaaldrich.com The synthesis of such analogs often involves starting with the corresponding N,N-dialkylaniline and subsequent sulfonation.

Table 1: Examples of Analogs with Modified Amino Groups

| Compound Name | Structure of Amino Group | CAS Number |

|---|---|---|

| 3-(Dimethylamino)benzenesulfonic acid | -N(CH₃)₂ | 6147-36-0 |

| Sodium 3-(dimethylamino)benzenesulfonate | -N(CH₃)₂ (as sodium salt) | 5437-65-0 |

| 3-Aminobenzenesulfonic acid (Metanilic acid) | -NH₂ | 121-47-1 |

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing diethylamino and sulfonic acid groups direct incoming electrophiles to specific positions. The diethylamino group is a powerful activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group. Their combined influence dictates the regioselectivity of substitution reactions.

The synthesis of substituted benzenesulfonamides is a well-established field, often starting from substituted anilines which are then sulfonated or diazotized and converted to a sulfonyl chloride, followed by reaction with an amine. nih.gov For example, a Sandmeyer reaction on a substituted aniline can yield a benzenesulfonyl chloride, which can then be converted to the desired sulfonamide or sulfonic acid. nih.gov The sulfonation of N,N-diethylaniline itself typically yields the para-isomer, 4-(diethylamino)benzenesulfonic acid, due to the strong directing effect of the diethylamino group. Therefore, obtaining other substitution patterns often requires multi-step synthetic sequences starting from appropriately pre-substituted benzene rings. libretexts.org

Structural-Electronic Property Relationships of Derivatives

The electronic properties and reactivity of this compound derivatives are highly dependent on the nature and position of substituents on the aromatic ring.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring significantly alters the electron density distribution and, consequently, the chemical reactivity of the molecule. quora.comquora.com

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com This enhanced electron density makes the ring more susceptible to electrophilic attack. In derivatives of this compound, an additional EDG would further activate the ring, increasing the rate of electrophilic substitution reactions. Research on other aromatic systems has shown that EDGs can enhance reaction rates and influence properties like basicity and nucleophilicity. nih.gov

The interplay between the inherent diethylamino group (an EDG) and any additional substituents determines the final electronic character and reactivity profile of the derivative. researchgate.netnih.govresearchgate.net

Table 2: Predicted Effects of Substituents on Reactivity

| Substituent Type | Example Group | Position on Ring | Predicted Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| Electron-Donating | -OCH₃ | 4-position | Increased reactivity (Activation) |

| Electron-Donating | -CH₃ | 2-position | Increased reactivity (Activation) |

| Electron-Withdrawing | -NO₂ | 5-position | Decreased reactivity (Deactivation) |

| Electron-Withdrawing | -Cl | 6-position | Decreased reactivity (Deactivation) |

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. In substituted derivatives of this compound, bulky substituents can hinder the approach of reactants, thereby slowing down reaction rates. This phenomenon, known as steric hindrance, is particularly relevant for substitutions at positions ortho to existing large groups. researchgate.net

Coordination Chemistry of this compound and its Anions

This compound and its conjugate base, the 3-(diethylamino)benzenesulfonate anion, possess multiple potential donor atoms, making them interesting ligands for coordination to metal ions. The primary coordination site is typically the sulfonate group (-SO₃⁻), which can bind to metal centers in a monodentate (through one oxygen), bidentate (through two oxygens), or bridging fashion. Benzenesulfonate salts are common, indicating the strong ionic interaction between the sulfonate anion and metal cations. wikipedia.org

The nitrogen atom of the diethylamino group also has a lone pair of electrons and can act as a Lewis base, potentially coordinating to a metal center. However, its coordination ability can be influenced by steric hindrance from the two ethyl groups and by the electronic effects of the sulfonate group. The formation of a chelate, where both the sulfonate and the amino group bind to the same metal ion, is also a possibility, which would lead to the formation of a stable five- or six-membered ring structure, depending on the coordination geometry. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Formation of Metal Complexes (e.g., Lanthanide Complexes with analogous ligands)

While specific studies on the formation of metal complexes with this compound are not extensively documented in publicly available literature, the behavior of analogous aminobenzenesulfonic acids and related aromatic sulfonic acids provides a strong basis for understanding its potential as a ligand. Lanthanide ions (Ln³⁺), known for their unique photoluminescent properties, readily form complexes with organic ligands. nih.govrsc.orgnih.gov

The synthesis of such complexes often involves the reaction of a lanthanide salt, typically a nitrate (B79036) or chloride, with the deprotonated form of the sulfonic acid ligand in a suitable solvent. For instance, research on lanthanide complexes with 3-dimethylaminobenzoic acid, a structurally similar ligand, has shown the successful synthesis of isostructural lanthanide complexes by solvent evaporation methods. mdpi.com In these cases, the ligand coordinates to the metal center, often in conjunction with other co-ligands. mdpi.com

Similarly, ytterbium(III) complexes have been prepared with benzenesulfonic acid and its derivatives, demonstrating the capability of aromatic sulfonic acids to act as effective ligands for lanthanide ions. iaea.org The formation of metal-organic frameworks (MOFs) using titanium sulfonate units further illustrates the versatility of sulfonic acid groups in coordinating with metal centers to create extended, porous structures. acs.org The general principle involves the coordination of the sulfonate group's oxygen atoms to the metal ion.

Based on these analogous systems, it is highly probable that this compound can form stable complexes with a variety of metal ions, including lanthanides. The synthesis would likely proceed by reacting the sodium salt of this compound with a lanthanide salt in an appropriate solvent system.

Ligand Binding Modes and Coordination Geometries

The binding mode of this compound in metal complexes is anticipated to be primarily through the sulfonate group. The oxygen atoms of the sulfonate (SO₃⁻) group can act as Lewis bases, donating electron pairs to the metal center. This coordination can occur in several modes:

Monodentate: One oxygen atom of the sulfonate group binds to the metal center.

Bidentate chelating: Two oxygen atoms of the same sulfonate group bind to the same metal center.

Bidentate bridging: Two oxygen atoms of the same sulfonate group bind to two different metal centers, leading to the formation of polynuclear or polymeric structures.

In the case of lanthanide complexes with the analogous 3-dimethylaminobenzoic acid, the carboxylate group coordinates to the lanthanide ion. mdpi.com By analogy, the sulfonate group of this compound would be the primary binding site. The diethylamino group is less likely to be directly involved in coordination with hard Lewis acids like lanthanide ions, especially in acidic or neutral conditions where the nitrogen atom may be protonated.

The coordination geometry around the metal center is influenced by the size of the lanthanide ion and the steric and electronic properties of the ligands. Lanthanide ions typically exhibit high coordination numbers, commonly ranging from 7 to 10. In complexes with DOTA-like ligands (analogues for multidentate ligands), lighter lanthanides tend to be nonacoordinated, adopting a twisted square-antiprismatic (TSA) configuration, while heavier lanthanides are often octacoordinated in a twisted square-antiprismatic (TSA') geometry. rsc.org For Schiff base complexes, a monocapped octahedral geometry with a coordination number of seven has been proposed for some lanthanide complexes. researchgate.net Therefore, the coordination geometry of a potential 3-(diethylamino)benzenesulfonate lanthanide complex would be complex and dependent on the specific lanthanide ion and the presence of other ligands or solvent molecules in the coordination sphere.

Self-Assembly and Supramolecular Interactions of Derivatives

The interplay of non-covalent interactions in derivatives of this compound can lead to the formation of well-ordered supramolecular architectures. These interactions are fundamental to the fields of crystal engineering and materials science. rsc.org

Dimeric Structures and Aggregation Phenomena

A prominent feature observed in the crystal structures of analogous compounds is the formation of dimeric structures. For example, lanthanide complexes with 3-dimethylaminobenzoic acid have been shown to form dimers. mdpi.com In these dimeric structures, the two metal centers are often bridged by the carboxylate groups of the ligands. It is conceivable that 3-(diethylamino)benzenesulfonate complexes could exhibit similar dimeric or polymeric structures through bridging sulfonate groups.

Aggregation phenomena are also driven by other non-covalent interactions, such as π-π stacking between the aromatic rings of the benzenesulfonic acid moieties. acs.org The understanding of self-assembly driven by these non-covalent interactions is crucial for designing supramolecular materials with desired properties. nih.gov The aggregation of such molecules in solution or in the solid state can significantly influence their physical and chemical properties.

Hydrogen Bonding Networks and Crystal Engineering Aspects

In sulfonamides, which share the sulfonyl group, hydrogen bonding preferences have been systematically studied. nih.gov The amino protons in sulfonamides show a preference for hydrogen bonding to the sulfonyl oxygens, leading to the formation of chain motifs. nih.gov While this compound does not have amino protons directly attached to the sulfonyl group, the sulfonic acid proton itself is a strong hydrogen bond donor. It can interact with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of robust hydrogen-bonded assemblies.

Furthermore, the diethylamino group, while a weaker hydrogen bond acceptor than the sulfonate group, can also participate in C-H···O or C-H···π interactions, further stabilizing the crystal lattice. The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, can be applied to this compound and its derivatives to control their solid-state architecture and, consequently, their material properties. rsc.org

Role in Mechanistic Biological Studies Excluding Clinical Aspects

Molecular Interactions with Biomolecules

The functionality of 3-(Diethylamino)benzenesulfonic acid in biological systems is fundamentally governed by its interactions with macromolecules like proteins and nucleic acids. These non-covalent interactions are dictated by the specific chemical groups present in the molecule: the negatively charged sulfonate group, the tertiary amine, and the aromatic ring with its ethyl substituents.

The sulfonic acid group (-SO₃H) is a strong acid and is typically deprotonated at physiological pH, existing as the sulfonate anion (-SO₃⁻). This anionic group is a key player in the molecule's interactions.

Ionic Interactions: The negatively charged sulfonate group can form strong electrostatic or ionic bonds with positively charged functional groups on biomolecules. In proteins, these include the side chains of basic amino acids such as lysine (B10760008) (NH₃⁺) and arginine (guanidinium group), as well as the N-terminus of a polypeptide chain. nih.gov In nucleic acids, this interaction can occur with the positively charged counterions (like Na⁺ or Mg²⁺) that are associated with the negatively charged phosphate (B84403) backbone. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonate group are potent hydrogen bond acceptors. They can readily form hydrogen bonds with donor groups on biomolecules. youtube.com In proteins, suitable hydrogen bond donors include the amide hydrogens of the peptide backbone and the side chains of amino acids like serine (-OH), threonine (-OH), asparagine (-CONH₂), and glutamine (-CONH₂). youtube.comnih.gov In nucleic acids, the exocyclic amino groups of the bases (adenine, guanine, cytosine) and the hydroxyl groups of the sugar-phosphate backbone can act as hydrogen bond donors. nih.gov While the diethylamino group's nitrogen has a lone pair of electrons, its ability to act as a hydrogen bond acceptor can be sterically hindered by the two ethyl groups.

| Functional Group | Interaction Type | Potential Biological Partner (Example) |

| Sulfonate Group (-SO₃⁻) | Ionic Interaction | Lysine side chain (Protein), Arginine side chain (Protein) |

| Sulfonate Group (-SO₃⁻) | Hydrogen Bond Acceptor | Serine side chain (Protein), Guanine amino group (Nucleic Acid) |

| Diethylamino Group | Hydrogen Bond Acceptor (Sterically hindered) | Backbone N-H (Protein) |

| Benzene (B151609) Ring (π-system) | π-cation / π-stacking | Arginine side chain (Protein), Aromatic bases (Nucleic Acid) |

The binding affinity of this compound to a biological target is a composite of several forces.

Electrostatic Contributions: The primary electrostatic contribution comes from the strong negative charge of the sulfonate group, which can steer the molecule towards positively charged pockets on the surface of a protein or nucleic acid. nih.gov This long-range attractive force is often the initial step in the binding process.

Hydrophobic Contributions: The benzene ring and the two ethyl groups on the nitrogen atom form a significant nonpolar, hydrophobic region. This part of the molecule can participate in hydrophobic interactions, favoring sequestration away from the aqueous environment into nonpolar pockets on a protein surface. These pockets are typically lined with the side chains of hydrophobic amino acids like leucine, isoleucine, valine, and phenylalanine. The interaction between the benzene ring of the compound and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan can also lead to stabilizing π-stacking interactions.

The combination of a distinct hydrophilic, charged region and a hydrophobic region makes this compound an amphiphilic molecule.

Investigation of Enzyme Inhibition Mechanisms (using analogous compounds)

While specific studies on this compound as an enzyme inhibitor are not widely documented, the chemical class of sulfonates and aromatic sulfonamides has been explored in the context of enzyme inhibition. Compounds with a sulfonyl group are known to act as inhibitors for various enzymes, often by mimicking the tetrahedral transition state of a substrate or by binding to allosteric sites.

For instance, many enzyme inhibitors feature a benzenesulfonamide (B165840) core. These compounds often work by having the sulfonamide group coordinate with a metal ion cofactor (e.g., zinc) in the enzyme's active site. Although this compound is not a sulfonamide, its sulfonate group can still engage in strong electrostatic and hydrogen bonding interactions within an enzyme's active site, potentially disrupting the binding of a natural substrate. Studies on analogous compounds, such as certain competitive inhibitors of tyrosinase, have shown that benzoic acid derivatives can act as inhibitors. promega.co.uk The investigation of such analogs helps to elucidate the structural requirements for binding and inhibition, providing a framework for understanding how a molecule like this compound might interact with an enzyme active site.

Amphiphilic Properties and Interactions with Biological Membranes

The structure of this compound is distinctly amphiphilic, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.

Hydrophilic Head: The sulfonate group (-SO₃⁻) is highly polar and negatively charged, acting as the hydrophilic head.

Hydrophobic Tail: The diethylamino-substituted benzene ring constitutes the nonpolar, hydrophobic tail.

This dual nature dictates its behavior in aqueous solutions and its interaction with biological membranes. In water, such molecules may self-assemble into micelles above a certain concentration. When introduced to a biological system, they have a propensity to interact with lipid membranes. The hydrophobic tail can partition into the nonpolar core of the lipid bilayer, which is composed of fatty acyl chains. Simultaneously, the hydrophilic sulfonate head group would remain at the membrane surface, interacting with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and surface charge, potentially impacting the function of membrane-embedded proteins like channels and receptors.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for Derivatization

The future of 3-(Diethylamino)benzenesulfonic acid research is intrinsically linked to the ability to create new and functional derivatives. The development of innovative synthetic strategies is paramount for expanding the library of related compounds.

One promising avenue is the exploration of one-pot synthesis processes. For instance, a method for producing various sulfonyl azides directly from sulfonic acids using a triphenylphosphine/trichloroisocyanuric acid/sodium azide (B81097) mixture at room temperature has been described. researchgate.net This approach, which avoids the need to first convert the sulfonic acid to a sulfonyl chloride, could be adapted for this compound to streamline the creation of its azide derivatives, which are versatile intermediates in organic synthesis.

Furthermore, the development of novel derivatizing agents presents a significant opportunity. Researchers have introduced 3-(chlorosulfonyl)benzoic acid as a new agent for modifying the structure of certain lipids to improve their analysis. acs.orgnih.gov This concept of using a novel reagent to introduce specific functionalities could inspire the design of new agents tailored to react with this compound, thereby creating derivatives with unique properties for analytical or material applications. acs.orgnih.gov The synthesis of derivatives from cyclic oximides and sulfonyl halides also points towards new possibilities for creating complex sulfonic acid derivatives with potential fungicidal properties. google.com The goal is to develop robust and versatile reactions that allow for precise control over the final molecular architecture. nih.govacs.org

A known process for preparing the sodium salt of this compound involves the reaction of metanilic acid with ethyl chloride and sodium hydroxide (B78521). google.com Future research could focus on optimizing such existing pathways or developing entirely new green chemistry approaches to reduce waste and improve efficiency. numberanalytics.com

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play a pivotal role in guiding the design of new molecules derived from this compound. By using advanced modeling techniques, researchers can predict the properties and potential activities of hypothetical compounds before they are synthesized in the lab, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this domain. For example, QSAR analysis has been used to predict the inhibitory constants (KIs) of 1,3,5-triazinyl-substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms, identifying candidates with high selectivity and potency. nih.gov Similar models could be developed for derivatives of this compound to predict their efficacy for specific biological targets.

Molecular docking is another key computational method. It has been used to study sulfonamide derivatives, revealing detailed binding interactions with target proteins and guiding the design of more potent compounds. nih.gov For instance, a docking study on antifungal sulfonamides identified a compound with a high docking score, providing insights for structure-based design. nih.gov Applying these techniques to this compound derivatives could help in designing molecules with optimized interactions for applications in drug discovery or materials science. The use of density functional theory (DFT) for optimizing compound structures before docking analysis further enhances the accuracy of these predictions. nih.gov

The table below illustrates the types of data generated in computational studies, which could be applied to future research on this compound derivatives.

| Computational Method | Application Example | Predicted Outcome | Reference |

| QSAR | Predicting inhibition constants of benzenesulfonamide (B165840) derivatives for carbonic anhydrase IX. | Identification of a Gln-disubstituted derivative with a high hCA II/hCA IX inhibition ratio. | nih.gov |

| Molecular Docking | Analyzing the binding of antifungal sulfonamides to the target protein (PDB ID: 3wh1). | Compound '20' showed the highest docking score (-8.5 kJ/mol) with the macromolecular target. | nih.gov |

| Neural Network (MLP) | Calculating inhibition constants for carbonic anhydrase I. | Achieved a high regression coefficient (0.9643) and low error (RMSE 0.0039) in training. | nih.gov |

Exploration of New Material Science Applications

The inherent properties of sulfonated aromatic compounds make them attractive candidates for the development of advanced materials. numberanalytics.commdpi.com Future research will likely focus on incorporating this compound and its derivatives into new materials with tailored functionalities.

One area of exploration is in the field of biomaterials. Sulfonation is a known chemical modification process used to enhance the properties of biomaterials like hydrogels, scaffolds, and nanoparticles for applications in tissue engineering and drug delivery. mdpi.comresearchgate.net The introduction of the sulfonic acid group can improve water solubility and influence cellular responses such as adhesion and proliferation. mdpi.comresearchgate.net Derivatives of this compound could be explored as monomers or modifiers for creating new biocompatible polymers.

In the realm of electronics, sulfonated polymers are crucial. For example, polystyrene sulfonate (PSS) is used in antistatic coatings and as a component of conducting polymers like PEDOT:PSS. acs.org A recently developed method using an imidazolium-based sulfonating agent allows for precise control over the degree of sulfonation in aromatic polymers, enabling the upgrading of plastic waste into valuable electronic materials. acs.org This highlights the potential for derivatives of this compound to be used in the synthesis of novel polyelectrolytes for applications such as organic electrochemical transistors and solar cells. acs.org The broader field of aromatic compounds finds use in creating dyes, pigments, and advanced materials like conducting polymers. numberanalytics.comwalshmedicalmedia.com

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A fundamental understanding of how this compound and its derivatives interact at a molecular level is crucial for the rational design of new technologies. Future research will need to employ sophisticated analytical techniques to elucidate these mechanisms.

Kinetic studies, such as those performed on the solvolysis of arenesulfonyl halides, can provide deep insights into reaction pathways. beilstein-journals.org By studying the influence of substituents and solvent composition, researchers can determine the character of the transition state, which is essential for optimizing reaction conditions and understanding reactivity. beilstein-journals.org For instance, the small Hammett ρ values observed in the solvolysis of benzenesulfonyl chlorides suggest a reaction mechanism with a balance between bond formation and bond breaking. beilstein-journals.org Similar mechanistic studies on reactions involving this compound would clarify its reactivity profile.

In the biological context, understanding protein-protein interactions (PPIs) is vital. nih.gov Many cellular processes are regulated by these interactions, and small molecules that can modulate them are of high therapeutic interest. nih.gov If derivatives of this compound are found to have biological activity, it will be critical to investigate their mechanism of action, including how they bind to target proteins and affect their function and interactions. nih.govnih.gov This could involve techniques to study the structure of protein-ligand complexes and the kinetics of binding.

Integration into Self-Driving Laboratories for Accelerated Discovery

The emergence of self-driving laboratories (SDLs), which combine artificial intelligence, robotics, and advanced computing, offers a paradigm shift in the pace of scientific discovery. nih.govutoronto.ca Integrating the study of this compound into these automated platforms could dramatically accelerate the research and development cycle.

SDLs can autonomously design, execute, and learn from experiments in a closed loop, rapidly optimizing materials or molecules for desired properties. acs.orgnih.gov For example, an SDL has been used to maximize the hole mobility of organic hole transport materials for solar cells and to discover high-performance organic lasers in a matter of days. nih.govutoronto.ca This approach could be applied to the vast chemical space of this compound derivatives. An SDL could be programmed to synthesize a library of derivatives, automatically characterize their properties (e.g., solubility, electronic properties, biological activity), and then use AI algorithms to decide which new derivatives to synthesize next to achieve a specific goal. rsc.orgresearchgate.net

These automated systems can handle reaction setup, analysis, purification, and data visualization, freeing up researchers to focus on higher-level planning and interpretation. youtube.comscripps.edu The use of modular, cartridge-based automated synthesizers can make this technology more accessible to a broader range of chemistry labs. youtube.com By leveraging SDLs, the discovery of new materials and molecules based on this compound can be achieved at a pace previously unimaginable. utoronto.cachemrxiv.org

Q & A

Q. How does thermal stability impact the reuse of this compound in high-temperature reactions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >200°C for sulfonic acids).

- Recycle catalyst in batch reactions (e.g., esterification at 80°C) and monitor activity loss via GC-MS over 5 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.